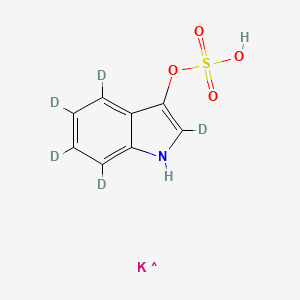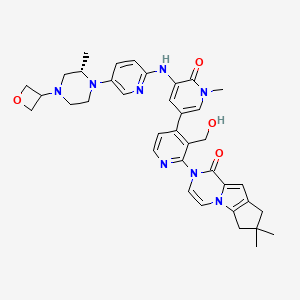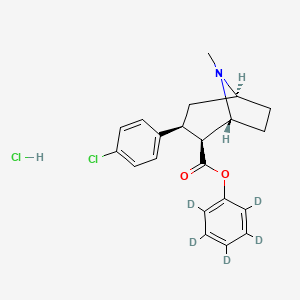
RTI-113-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RTI-113-d5 (hydrochloride) is a deuterated analog of RTI-113, a compound known for its use in scientific research, particularly in the field of proteomics. The compound is chemically described as (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride. It has a molecular formula of C21H17D5ClNO2•HCl and a molecular weight of 397.35 .
Méthodes De Préparation
The synthesis of RTI-113-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:
Preparation of the deuterated precursor:
Formation of the bicyclic structure: The precursor undergoes a series of reactions to form the bicyclic structure characteristic of RTI-113-d5.
Introduction of the phenyl ester group: The final step involves the esterification of the bicyclic structure with phenyl ester to form RTI-113-d5 (hydrochloride).
Analyse Des Réactions Chimiques
RTI-113-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
RTI-113-d5 (hydrochloride) has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Neuroscience Research: RTI-113-d5 is used to investigate the mechanisms of action of various neurotransmitters and their receptors.
Pharmacological Studies: The compound is used in pharmacological studies to understand the effects of drugs on the central nervous system.
Cocaine Dependence Research: RTI-113-d5 has been shown to decrease cocaine self-administration in animal models, making it a potential candidate for developing therapies for cocaine dependence.
Mécanisme D'action
RTI-113-d5 (hydrochloride) exerts its effects by interacting with specific molecular targets in the brain. The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the synaptic cleft. This mechanism is similar to that of cocaine, but RTI-113-d5 has a longer duration of action .
Comparaison Avec Des Composés Similaires
RTI-113-d5 (hydrochloride) is similar to other 3-phenyltropane analogs, such as RTI-113 and RTI-4229-113. the deuterated version, RTI-113-d5, offers unique advantages, including increased stability and altered pharmacokinetics. Other similar compounds include:
RTI-113: The non-deuterated analog of RTI-113-d5.
RTI-4229-113: Another 3-phenyltropane analog with similar properties.
Cocaine: A naturally occurring compound with a similar mechanism of action but a shorter duration of effect
RTI-113-d5 (hydrochloride) stands out due to its deuterated nature, which provides unique benefits in research applications.
Propriétés
Formule moléculaire |
C21H23Cl2NO2 |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentadeuteriophenyl) (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1/i2D,3D,4D,5D,6D; |
Clé InChI |
UVNAYBAOZUMARC-UTJWLZNHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=C(C=C4)Cl)[2H])[2H].Cl |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
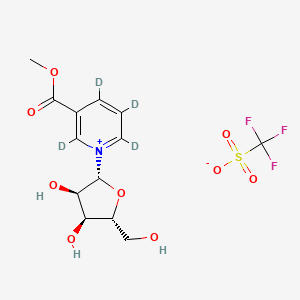


![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
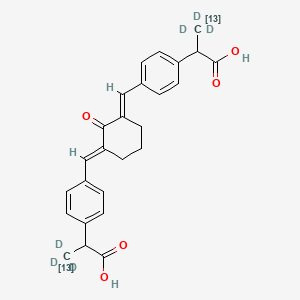
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)


